molecular formula C16H13BrO3 B1293215 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-18-5

4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1293215
CAS No.: 898779-18-5
M. Wt: 333.18 g/mol
InChI Key: NDDDRYSBQHIOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13BrO3. It is characterized by the presence of a bromine atom at the para position of the benzene ring and a dioxolane ring attached to the benzophenone core. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone typically involves the bromination of 3-(1,3-dioxolan-2-YL)benzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of 4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dioxolane ring play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(1,3-dioxolan-2-YL)phenol
  • 4-Bromo-3-(1,3-dioxolan-2-YL)benzonitrile
  • 4-Bromo-3-(1,3-dioxolan-2-YL)benzaldehyde

Uniqueness

4’-Bromo-3-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific substitution pattern and the presence of both a bromine atom and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

(4-bromophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDDRYSBQHIOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645058
Record name (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-18-5
Record name (4-Bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.